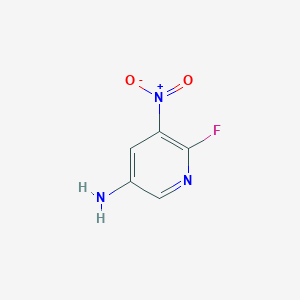
9H-Purine-6-propanoic acid, 9-(phenylmethyl)-, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate is an organic compound that belongs to the class of purine derivatives It is characterized by a butyl ester group attached to a propanoate chain, which is further linked to a purine ring system substituted with a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate typically involves the esterification of 3-(9-benzyl-9H-purin-6-yl)propanoic acid with butanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced at the purine ring, potentially forming dihydropurine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential role in modulating biological pathways involving purine receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate involves its interaction with purine receptors and enzymes involved in purine metabolism. The compound can bind to these molecular targets, modulating their activity and influencing various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine
- 9-Butyl-8-(2-chloro-3,4,5-trimethoxybenzyl)-9H-purin-6-ylamine
Comparison: Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate is unique due to its specific ester linkage and the presence of a benzyl group on the purine ring. This structural feature distinguishes it from other similar compounds, which may have different substituents or functional groups. The unique structure of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
666824-45-9 |
|---|---|
Fórmula molecular |
C19H22N4O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
butyl 3-(9-benzylpurin-6-yl)propanoate |
InChI |
InChI=1S/C19H22N4O2/c1-2-3-11-25-17(24)10-9-16-18-19(21-13-20-16)23(14-22-18)12-15-7-5-4-6-8-15/h4-8,13-14H,2-3,9-12H2,1H3 |
Clave InChI |
UYFLERXBLCAOLR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)








![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)
